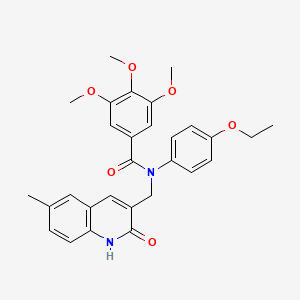![molecular formula C22H22N2O4S B7701651 N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7701651.png)
N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with methyl chloroacetate to form N-benzyl-N-methylacetamide. This intermediate is then reacted with 4-(phenylsulfamoyl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-methylphenyl)acetamide
- N-benzyl-2-(4-methylphenoxy)acetamide
- N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide
Uniqueness
N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical properties and biological activities
Properties
IUPAC Name |
N-benzyl-N-methyl-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-24(16-18-8-4-2-5-9-18)22(25)17-28-20-12-14-21(15-13-20)29(26,27)23-19-10-6-3-7-11-19/h2-15,23H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFXGJKFMJZDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7701575.png)
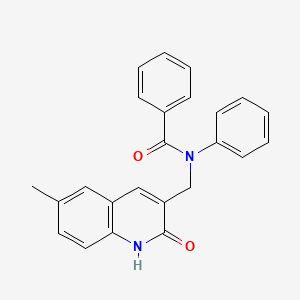
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7701590.png)
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)
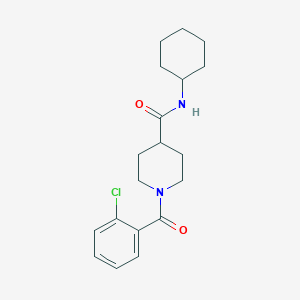
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methylbenzamide](/img/structure/B7701601.png)
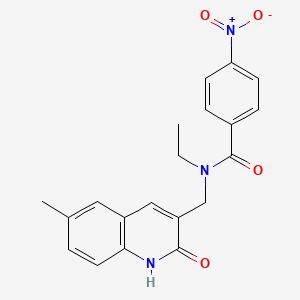
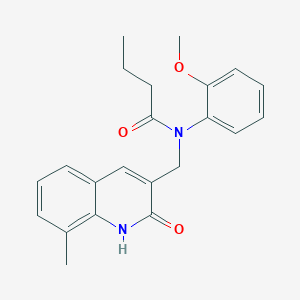
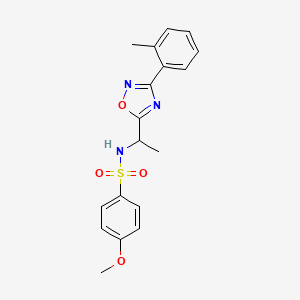
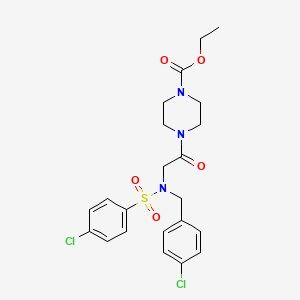
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B7701650.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B7701686.png)
